Dorzolamide, (+/-)-(cis)-

概要

説明

Dorzolamide is a non-bacteriostatic sulfonamide derivative and a topical carbonic anhydrase (CA) inhibitor . It is used to treat elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension . It works by blocking an enzyme in the ciliary process that regulates ion balance and fluid pressure in the eyes .

Synthesis Analysis

The synthesis of Dorzolamide involves several steps, including the oxidation of a hydroxysulfonamide in the presence of an oxidizing agent, and the conversion of a hydroxysulfone to an acetoamidosulfone in the presence of acetonitrile and an acid . There is also a process for separating the cis- and trans-isomers of dorzolamide from a mixture of the trans-isomer of dorzolamide and the cis-isomer of dorzolamide .Molecular Structure Analysis

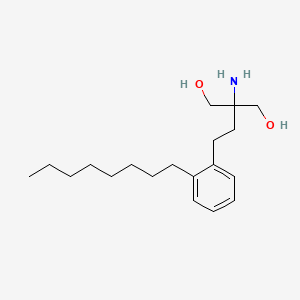

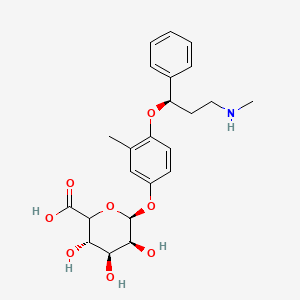

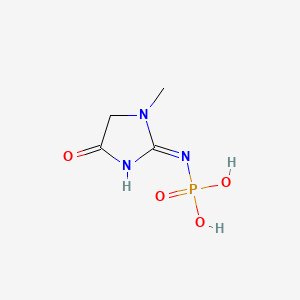

Dorzolamide has a complex molecular structure. It is a carbonic anhydrase inhibitor and works by decreasing the production of aqueous humor . The molecular formula of Dorzolamide is C10H16N2O4S3 .Chemical Reactions Analysis

Dorzolamide is a carbonic anhydrase inhibitor, which means it inhibits the enzyme that catalyzes the reversible reaction involving the hydration of carbon dioxide . This inhibition leads to a decrease in the production of aqueous humor, thereby reducing intraocular pressure .Physical and Chemical Properties Analysis

Dorzolamide is a small molecule with a molar mass of 324.44 g/mol . It is a carbonic anhydrase inhibitor and works by decreasing the production of aqueous humor .科学的研究の応用

Pharmacology and Therapeutic Potential

Dorzolamide is a topical carbonic anhydrase inhibitor primarily utilized to manage glaucoma and ocular hypertension. It functions by reducing the formation of aqueous humor, thereby lowering intraocular pressure (IOP). Clinical trials reveal its efficacy in reducing IOP in patients with open-angle glaucoma or ocular hypertension, with a mean IOP reduction of approximately 4 to 6 mm Hg at peak and 3 to 4.5 mm Hg at trough. Dorzolamide is considered as an alternative therapy option in patients intolerant to or unable to receive ophthalmic beta-adrenergic antagonists, and as adjunctive therapy for patients already receiving these agents (Balfour & Wilde, 1997).

Visual Function Impact

An evidence-based review of clinical trials on dorzolamide indicated that it does not influence visual function in short-term studies, except in a few cases where some improvement in contrast sensitivity was observed. However, long-term studies suggest that dorzolamide, particularly when combined with timolol, may improve ocular blood flow and preserve visual field in glaucoma patients over 4 to 5 years, highlighting its potential in long-term glaucoma management (Gugleta, 2010).

Combination Therapies

Dorzolamide has been evaluated in various combination therapies for enhanced efficacy. The dorzolamide-timolol fixed combination, in particular, has been compared with other medications such as latanoprost, showing equivalent efficacy in mean daytime diurnal IOP reduction. These combination therapies are crucial in the management of ocular hypertension or glaucoma, offering potential benefits in terms of efficacy and patient compliance (Fechtner et al., 2005).

Efficacy in Pediatric Populations

The safety and efficacy of dorzolamide, among other topical glaucoma medications, have been examined in the pediatric population. Although commonly used, there is limited data concerning newer glaucoma medications in children. Studies suggest that dorzolamide, often combined with timolol, is effective and well-tolerated in controlling IOP in pediatric glaucoma cases, marking its significance in the treatment spectrum of childhood glaucoma (Coppens et al., 2009).

Cost-Effectiveness Considerations

The cost implications of dorzolamide in combination therapies have also been evaluated. Studies comparing fixed-combination glaucoma medications, including dorzolamide-timolol combinations, with their separate components indicate cost savings, enhanced patient adherence, and safety benefits. Understanding the economic implications alongside the clinical benefits of dorzolamide-containing therapies is crucial for informed treatment decisions in glaucoma management (Hommer et al., 2008).

作用機序

Target of Action

Dorzolamide is a highly specific inhibitor of carbonic anhydrase II (CA-II) . CA-II is the main carbonic anhydrase isoenzyme involved in aqueous humor secretion . This enzyme is found in the ciliary body epithelium of the eye .

Mode of Action

Dorzolamide works by blocking the activity of the carbonic anhydrase enzyme in the ciliary process . This inhibition results in a reduction of hydrogen ion secretion at the renal tubule and an increased renal excretion of sodium, potassium, bicarbonate, and water . The overall effect is a decrease in the production of aqueous humor, which leads to a reduction in intraocular pressure .

Biochemical Pathways

The primary biochemical pathway affected by dorzolamide is the regulation of ion balance and fluid pressure in the eyes . By inhibiting carbonic anhydrase, dorzolamide disrupts the conversion of carbonic acid into bicarbonate ions, which reduces fluid transport and ultimately lowers intraocular pressure .

Pharmacokinetics

Dorzolamide is primarily excreted unchanged in the urine . After administration is stopped, dorzolamide stored in red blood cells (RBCs) is washed out in a non-linear fashion, with an initial rapid decline in drug concentrations followed by a slower elimination phase . The terminal elimination half-life of dorzolamide is about 4 months in RBCs . Dorzolamide is also metabolized to N-desethyl dorzolamide, which is less potent than the parent drug .

Result of Action

The molecular and cellular effects of dorzolamide’s action result in a reduction of intraocular pressure . This is achieved by decreasing the production of aqueous humor, which is the fluid in the eye that maintains intraocular pressure . By reducing the volume of this fluid, dorzolamide effectively lowers the pressure inside the eye, providing relief in conditions such as open-angle glaucoma and ocular hypertension .

Action Environment

The action, efficacy, and stability of dorzolamide can be influenced by various environmental factors. For instance, the pH of the eye drop solution can affect the drug’s absorption and irritation potential . Dorzolamide is more effectively delivered into the eye from acidic eye drop solutions than from comparable neutral solutions . Increasing the ph of the eye drops to physiological ph significantly reduces their local irritation . Therefore, the formulation of dorzolamide eye drops needs to strike a balance between maximizing absorption and minimizing irritation.

Safety and Hazards

Dorzolamide is generally well-tolerated, but it can cause some side effects. The most frequently reported adverse reactions associated with dorzolamide hydrochloride ophthalmic solution were ocular burning, stinging, or discomfort immediately following ocular administration . Systemic, nonserious drug-related events occurred in 15 patients randomized to beta-blockers and in 8 patients randomized to CAI . No adverse events occurred in children treated with prostaglandins .

将来の方向性

Dorzolamide is currently used to treat glaucoma and ocular hypertension, but there is potential for its use to be expanded in the future. For example, a microsuspension of dorzolamide has been developed that could potentially be used as a once-a-day eye drop product . This could improve patient compliance and make the treatment of these conditions more effective .

生化学分析

Biochemical Properties

Dorzolamide, (+/-)-(cis)-, works by blocking an enzyme in the ciliary process that regulates ion balance and fluid pressure in the eyes . This enzyme is a type of carbonic anhydrase, which is crucial for the regulation of pH and fluid balance in various tissues. By inhibiting this enzyme, Dorzolamide, (+/-)-(cis)-, can reduce the production of aqueous humor, thereby lowering intraocular pressure .

Cellular Effects

In the cells of the ciliary body in the eye, Dorzolamide, (+/-)-(cis)-, inhibits carbonic anhydrase, reducing the formation of bicarbonate ions. This leads to a reduction in sodium and fluid transport, ultimately decreasing the production of aqueous humor and lowering intraocular pressure .

Molecular Mechanism

Dorzolamide, (+/-)-(cis)-, exerts its effects at the molecular level by binding to the active site of carbonic anhydrase, a zinc-containing enzyme, and inhibiting its activity . This inhibition disrupts the reversible reaction that involves the hydration of carbon dioxide and the dehydration of bicarbonate, leading to a decrease in bicarbonate ion formation and subsequently reducing aqueous humor production .

Temporal Effects in Laboratory Settings

As the administration of Dorzolamide, (+/-)-(cis)-, is stopped, the drug stored in red blood cells is washed out in a non-linear fashion, with the terminal elimination half-life of ≥120 days in red blood cells . This initial rapid decline in drug concentrations is followed by the slow elimination phase, where the elimination half-life of the drug is about >4 months .

Metabolic Pathways

Dorzolamide, (+/-)-(cis)-, is primarily metabolized by cytochrome P450 enzymes in the liver. The main metabolic pathway involves the three-step oxidation of the isothiouronium moiety to form an inactive metabolite .

Transport and Distribution

Dorzolamide, (+/-)-(cis)-, is believed to be distributed in the body in its unbound form due to its low plasma protein binding. It is known to concentrate in red blood cells due to binding with carbonic anhydrase .

Subcellular Localization

Dorzolamide, (+/-)-(cis)-, is primarily localized in the cytoplasm of cells where carbonic anhydrase is abundant. It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

(4R,6S)-4-(ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4S3/c1-3-12-8-4-6(2)18(13,14)10-7(8)5-9(17-10)19(11,15)16/h5-6,8,12H,3-4H2,1-2H3,(H2,11,15,16)/t6-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVUPMFITXYVAF-POYBYMJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152786 | |

| Record name | Dorzolamide, (+/-)-(cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120279-90-5 | |

| Record name | Dorzolamide, (+/-)-(cis)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120279905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dorzolamide, (+/-)-(cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DORZOLAMIDE, (CIS)-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JPI6XU9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

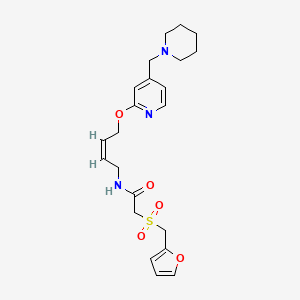

![4-({4-[(Piperidin-1-yl)methyl]pyridin-2-yl}oxy)but-2-en-1-amine](/img/structure/B601826.png)

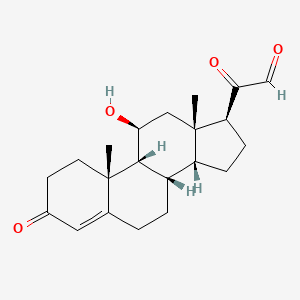

![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;dihydrochloride](/img/structure/B601833.png)